4-Carboxy-2,6-dichlorophenylboronic acid
Overview
Description
4-Carboxy-2,6-dichlorophenylboronic acid is a versatile small molecule scaffold used primarily in research and development. It is a boronic acid derivative with the molecular formula C₇H₅BCl₂O₄ and a molecular weight of 234.83 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-2,6-dichlorophenylboronic acid typically involves the reaction of 2,6-dichlorophenylboronic acid with carbon dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-2,6-dichlorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenylboronic acids .
Scientific Research Applications
4-Carboxy-2,6-dichlorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Carboxy-2,6-dichlorophenylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, it acts as a boron reagent, facilitating the formation of carbon-carbon bonds through transmetalation with palladium catalysts . This compound can also inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylboronic acid: Similar in structure but lacks the carboxylic acid group.
3,4-Dichlorophenylboronic acid: Similar in structure but with different chlorine substitution pattern.
Uniqueness
4-Carboxy-2,6-dichlorophenylboronic acid is unique due to its combination of boronic acid and carboxylic acid functionalities, which allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its analogs .
Properties
IUPAC Name |
4-borono-3,5-dichlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,13-14H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWMXCHCDYCQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C(=O)O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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